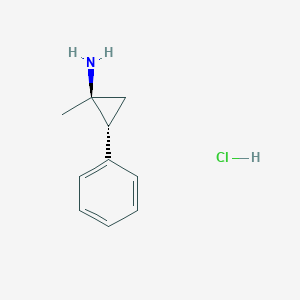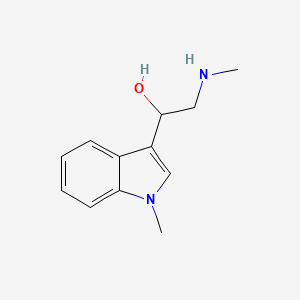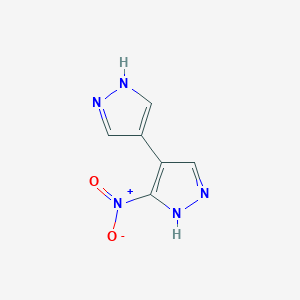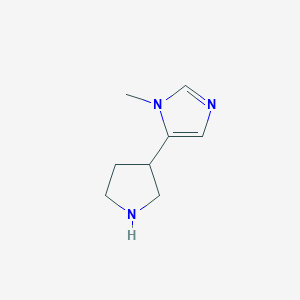
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound features a bromine atom and two methoxy groups attached to a benzene ring, along with an amino group and a hydroxyl group on the ethan-1-ol chain. It is known for its potential psychoactive properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the use of the Delépine reaction, where the α-brominated intermediate is reacted with hexamethylenetetramine to afford the primary amine . This method typically involves the following steps:
Bromination: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes bromination to introduce the bromine atom.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction using methylmagnesium bromide.
Oxidation: The resulting product is oxidized using pyridinium chlorochromate (PCC) to form the ketone.
Delépine Reaction: The ketone is then reacted with hexamethylenetetramine, followed by acid hydrolysis to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential psychoactive properties make it a subject of interest in neurochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain. This interaction is thought to contribute to its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A well-known psychoactive compound with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: Another compound with similar functional groups and potential psychoactive properties.
Uniqueness
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H14BrNO3 |
|---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
2-amino-2-(2-bromo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-3-6(8(12)5-13)7(11)4-10(9)15-2/h3-4,8,13H,5,12H2,1-2H3 |
InChI-Schlüssel |
XKDHZTDZZNWGEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(CO)N)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)




![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)

![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)





